6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic aromatic compound that contains a pyridazine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid functionality onto a pyridazine ring. One common method involves the reaction of 3,6-dichloropyridazine with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group. The carboxylic acid group can then be introduced through further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents at the 6-position, while oxidation and reduction reactions can modify the functional groups on the pyridazine ring .
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing pharmaceuticals with potential therapeutic effects, such as anticancer and antimicrobial agents.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in pests.
Material Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. In agrochemical applications, it may disrupt essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyridazine ring.
3,6-Dichloro-4-(trifluoromethyl)pyridazine: Similar but with an additional chlorine atom at the 3-position.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar but with a pyridine ring and different substitution pattern.
Uniqueness
6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is unique due to the combination of its trifluoromethyl group and carboxylic acid functionality on a pyridazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in medicinal chemistry, agrochemicals, and material science .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-1-2(6(8,9)10)4(5(13)14)12-11-3/h1H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCPLLFNAXNRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.